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molecular formula C7H7N3O3S B3144249 1-[(Methylsulfonyl)oxy]-1H-benzotriazole CAS No. 54769-22-1

1-[(Methylsulfonyl)oxy]-1H-benzotriazole

Cat. No. B3144249
M. Wt: 213.22 g/mol
InChI Key: RVFMZBYPSSUAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04242507

Procedure details

1-Hydroxy-1,2,3-benzotriazole (6.5 g) and trimethylamine (7.0 ml) are dissolved in benzene (50 ml). To the solution is added dropwise methanesulfonyl chloride (3.9 ml) with stirring under ice-cooling and the mixture is stirred for 2 hours and then allowed to stand overnight. To the reaction mixture are added water and ethyl acetate. The ethyl acetate layer is washed with water and dried over anhydrous magnesium sulfate. After drying, the solvent is distilled off. The resulting crystals are washed with petroleum ether to give 1-methanesulfonyloxy-1,2,3-benzotriazole (9.2 g), melting point: 90°-92° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[N:3]1.CN(C)C.[CH3:15][S:16](Cl)(=[O:18])=[O:17].O>C1C=CC=CC=1.C(OCC)(=O)C>[CH3:15][S:16]([O:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[N:4]=[N:3]1)(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
3.9 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 hours
Duration
2 h
WASH
Type
WASH
Details
The ethyl acetate layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
WASH
Type
WASH
Details
The resulting crystals are washed with petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)ON1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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